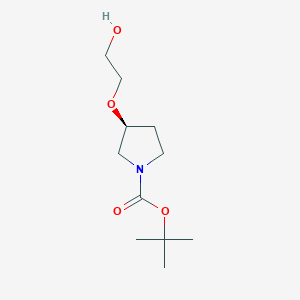
4H-1-Benzopyran-2-carbonitrile, 6-chloro-4-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-1-Benzopyran-2-carbonitrile, 6-chloro-4-oxo- is a heterocyclic compound that belongs to the benzopyran family. This compound is characterized by its unique structure, which includes a benzopyran ring system with a carbonitrile group at the 2-position, a chlorine atom at the 6-position, and a keto group at the 4-position. Benzopyran derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-2-carbonitrile, 6-chloro-4-oxo- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 6-chloro-2-hydroxybenzaldehyde with malononitrile in the presence of a base, followed by cyclization to form the desired benzopyran structure . The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like piperidine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The choice of solvents, catalysts, and reaction conditions is carefully controlled to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
4H-1-Benzopyran-2-carbonitrile, 6-chloro-4-oxo- undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 6-position can be substituted by nucleophiles such as amines or thiols.
Cyclization Reactions: The carbonitrile group can participate in cyclization reactions with hydrazine or hydroxylamine to form pyrazole or oxime derivatives.
Michael Addition: Reactive methylene compounds can add to the benzopyran ring system, leading to ring-opening and subsequent cyclization.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, thiols, and alcohols in the presence of a base.
Cyclization Reactions: Hydrazine, phenylhydrazine, hydroxylamine under acidic or basic conditions.
Michael Addition: Acetylacetone, ethyl acetoacetate, diethyl malonate in the presence of a base.
Major Products
Substitution Products: Amino or thio derivatives of benzopyran.
Cyclization Products: Pyrazole or oxime derivatives.
Michael Addition Products: Pyridine derivatives.
Scientific Research Applications
4H-1-Benzopyran-2-carbonitrile, 6-chloro-4-oxo- has several applications in scientific research:
Medicinal Chemistry: Studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Analytical Chemistry: Used as a reagent for the spectrophotometric determination of metal ions.
Biological Studies: Investigated for its effects on various biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4H-1-Benzopyran-2-carbonitrile, 6-chloro-4-oxo- involves its interaction with specific molecular targets. The compound can inhibit enzymes such as cyclooxygenase and lipoxygenase, leading to anti-inflammatory effects . It may also interact with DNA and proteins, disrupting cellular processes and exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
4-Oxo-4H-1-Benzopyran-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonitrile group.
4-Oxo-4H-1-Benzopyran-3-carbonitrile: Similar structure but with the carbonitrile group at the 3-position.
Uniqueness
4H-1-Benzopyran-2-carbonitrile, 6-chloro-4-oxo- is unique due to the presence of the chlorine atom at the 6-position, which can influence its reactivity and biological activity. This structural feature distinguishes it from other benzopyran derivatives and contributes to its specific properties and applications.
Properties
CAS No. |
33544-17-1 |
|---|---|
Molecular Formula |
C10H4ClNO2 |
Molecular Weight |
205.60 g/mol |
IUPAC Name |
6-chloro-4-oxochromene-2-carbonitrile |
InChI |
InChI=1S/C10H4ClNO2/c11-6-1-2-10-8(3-6)9(13)4-7(5-12)14-10/h1-4H |
InChI Key |
DEVAUIJLYYGHJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)C=C(O2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(6-(2-Hydroxypropan-2-yl)-4-morpholinothieno[3,2-d]pyrimidin-2-yl)pyridine-3-carbaldehyde](/img/structure/B13975817.png)
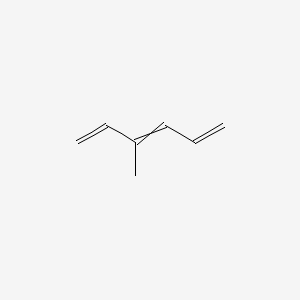
![1-[2-Fluoro-3-[2-(trimethylsilyl)ethynyl]phenyl]ethanone](/img/structure/B13975821.png)
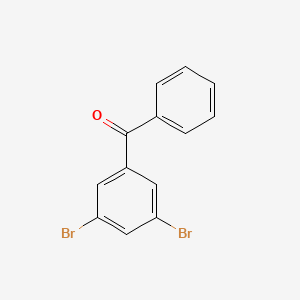
![7-(Chloromethyl)-2-ethyl-2-azaspiro[4.4]nonane](/img/structure/B13975844.png)
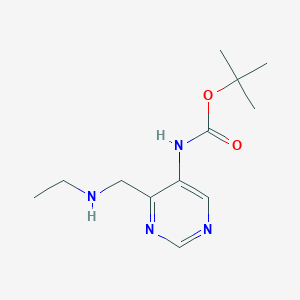
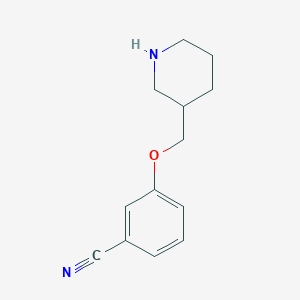
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)tetrazolo[1,5-a]pyridine](/img/structure/B13975866.png)
![2-(5-Bromobenzo[d]thiazol-2-yl)acetonitrile](/img/structure/B13975875.png)
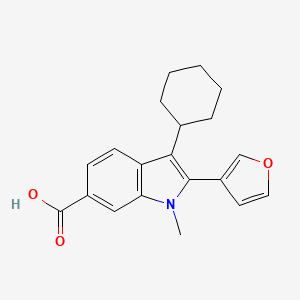

![5-Bromo-4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13975899.png)

